6-(2,5-Dimethylphenyl)pyridine-2-carbaldehyde
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Overview
Description
6-(2,5-Dimethylphenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol It is a derivative of pyridine and contains a dimethylphenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(2,5-Dimethylphenyl)pyridine-2-carbaldehyde involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethylphenyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may use reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: 6-(2,5-Dimethylphenyl)pyridine-2-carboxylic acid.
Reduction: 6-(2,5-Dimethylphenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2,5-Dimethylphenyl)pyridine-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethylphenyl)pyridine-2-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context and the specific reactions or interactions being studied.
Comparison with Similar Compounds
6-(2,5-Dimethylphenyl)pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
Pyridine-2-carbaldehyde: Lacks the dimethylphenyl group, resulting in different chemical properties and reactivity.
2,5-Dimethylphenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups attached to the pyridine ring.
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-(2,5-dimethylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO/c1-10-6-7-11(2)13(8-10)14-5-3-4-12(9-16)15-14/h3-9H,1-2H3 |
InChI Key |
XBVTXLJANYYFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
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